molecular formula C9H13NS B15202138 4-((Dimethylamino)methyl)benzenethiol

4-((Dimethylamino)methyl)benzenethiol

Cat. No.: B15202138
M. Wt: 167.27 g/mol
InChI Key: USDTWEGKVYNZRH-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)benzenethiol (CAS: Not explicitly provided in evidence) is a para-substituted benzenethiol derivative featuring a thiol (-SH) group and a dimethylamino-methyl (-CH₂N(CH₃)₂) substituent on the benzene ring. The dimethylamino group is a strong electron-donating moiety due to the lone pair on nitrogen, which influences the compound’s electronic properties, solubility, and reactivity. This compound is of interest in organic synthesis, coordination chemistry, and materials science, particularly in applications requiring nucleophilic thiols or ligands for metal complexes .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

4-[(dimethylamino)methyl]benzenethiol

InChI

InChI=1S/C9H13NS/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

USDTWEGKVYNZRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)benzenethiol typically involves the reaction of 4-dimethylaminobenzaldehyde with thiourea, followed by reduction. Another method involves the reaction of 4-dimethylaminobenzenethiol with formaldehyde and hydrogen sulfide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-((Dimethylamino)methyl)benzenethiol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)benzenethiol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

  • 4-Methylbenzenethiol (p-toluenethiol): Methyl substituent (electron-donating but less polar than dimethylamino).
  • 4-Chlorobenzenethiol : Chlorine substituent (electron-withdrawing).
  • 4-Methoxybenzenethiol : Methoxy group (strong electron-donating via resonance).
  • 4-Aminobenzenethiol: Primary amino group (electron-donating, more basic than dimethylamino).

Electronic Effects :

  • The dimethylamino-methyl group in 4-((Dimethylamino)methyl)benzenethiol is both sterically bulky and electronically activating. It donates electrons via inductive effects, reducing thiol acidity compared to electron-withdrawing substituents (e.g., -Cl). For example: pKa Values (Thiol Group):
  • 4-Chlorobenzenethiol: ~5.8 (more acidic due to -Cl) .
  • 4-Methoxybenzenethiol: ~7.5 (less acidic due to resonance donation) .
  • This compound: Estimated ~8.5 (dimethylamino reduces acidity further).
Solubility and Physical Properties
  • Solubility: Polar substituents like dimethylamino enhance solubility in polar solvents (e.g., methanol, DMSO). For instance, 4-(dimethylamino)benzoic acid (structurally related) exhibits high solubility in methanol (32.1 g/100g at 298 K) .
  • Melting Points: 4-Methylbenzenethiol: 43°C . 4-Chlorobenzenethiol: 54°C .
Reactivity in Chemical Reactions
  • Nucleophilic Aromatic Substitution (NAS): Electron-donating groups (e.g., dimethylamino) activate the benzene ring toward electrophilic substitution. However, competing directing effects (thiol is meta-directing, dimethylamino is para/ortho-directing) may complicate regioselectivity . In NAS reactions, 4-methoxybenzenethiol achieves yields up to 86%, while sterically hindered thiols (e.g., 2,4,6-trimethylbenzenethiol) show lower reactivity .
  • Co-Initiator Applications: Ethyl 4-(dimethylamino)benzoate (structurally analogous) demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting dimethylamino groups enhance electron transfer in redox systems .
Steric and Coordination Chemistry
  • For example, 4-methylbenzenethiol forms stable metal sulfides more readily due to lower steric bulk .

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